molecular formula C20H18ClF3N2O B5215096 (E)-3-(2-CHLOROPHENYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE

(E)-3-(2-CHLOROPHENYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE

Cat. No.: B5215096
M. Wt: 394.8 g/mol
InChI Key: NXLRXVYSTZWTJS-CMDGGOBGSA-N
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Description

(E)-3-(2-CHLOROPHENYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE is a complex organic compound characterized by the presence of a chlorophenyl group, a trifluoromethylphenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-CHLOROPHENYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 4-[3-(trifluoromethyl)phenyl]piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-CHLOROPHENYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in ethanol under reflux.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-3-(2-CHLOROPHENYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-3-(2-CHLOROPHENYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.

    Triple bond compounds: Molecules with triple bonds between atoms.

Uniqueness

(E)-3-(2-CHLOROPHENYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE is unique due to its combination of a chlorophenyl group, a trifluoromethylphenyl group, and a piperazine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N2O/c21-18-7-2-1-4-15(18)8-9-19(27)26-12-10-25(11-13-26)17-6-3-5-16(14-17)20(22,23)24/h1-9,14H,10-13H2/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLRXVYSTZWTJS-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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